molecular formula C10H11Br2NO B15385217 1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one

1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one

Cat. No.: B15385217
M. Wt: 321.01 g/mol
InChI Key: IHOQMQJNVWZSFD-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one is a useful research compound. Its molecular formula is C10H11Br2NO and its molecular weight is 321.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one is a compound of interest in medicinal chemistry due to its unique structural features, including an amino group and bromomethyl substituents. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H12Br2N2OC_{11}H_{12}Br_2N_2O, with a molecular weight of approximately 325.04 g/mol. The presence of bromine and amino groups suggests potential reactivity in biological systems, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and protein interactions. Its unique functional groups facilitate interactions with biomolecules, potentially modulating their activity.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolic pathways.
Protein BindingInteracts with proteins, possibly altering their function.
Anticancer PotentialInvestigated for effects on cancer cell lines in vitro.

The mechanism of action for this compound is primarily based on its ability to bind to specific enzymes or receptors. This binding can lead to the modulation of enzymatic activity, affecting various cellular processes. For instance, studies have shown that compounds with similar structures can inhibit enzymes involved in cell signaling pathways, which may be relevant for cancer treatment.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study investigated the inhibitory effects of related compounds on various enzymes. The results indicated that modifications in the bromomethyl group significantly influence the inhibitory potency against certain targets, suggesting that this compound may exhibit similar properties .
  • Anticancer Activity : In vitro studies have been conducted using cancer cell lines to evaluate the cytotoxic effects of this compound. Preliminary results showed promising activity against several types of cancer cells, indicating its potential as an anticancer agent .
  • Protein Interaction Studies : Research has highlighted the compound's ability to form covalent bonds with nucleophilic sites on proteins, which may lead to significant biological effects such as modulation of enzyme activity or receptor binding .

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[5-amino-2-(bromomethyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H11Br2NO/c11-5-7-1-2-9(13)3-8(7)4-10(14)6-12/h1-3H,4-6,13H2

InChI Key

IHOQMQJNVWZSFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CC(=O)CBr)CBr

Origin of Product

United States

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